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Compound of Interest

Compound Name: 4-Bromo-2-methoxybenzonitrile

Cat. No.: B1291993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 4-
Bromo-2-methoxybenzonitrile, a valuable building block in medicinal chemistry and organic

synthesis.[1] The synthesis commences from the readily available precursor, o-anisidine, and

proceeds through a two-step sequence involving a Sandmeyer reaction followed by a

regioselective bromination. This document outlines detailed experimental protocols, presents

key data in a structured format, and includes workflow diagrams for enhanced clarity.

Synthetic Strategy
The synthesis of 4-Bromo-2-methoxybenzonitrile from a simple benzonitrile precursor

through direct substitution is challenging due to the difficulty in controlling the regioselectivity of

both methoxylation and bromination. A more robust and widely applicable approach involves a

multi-step synthesis starting from o-anisidine. This strategy leverages the directing effects of

the substituents to achieve the desired substitution pattern.

The overall synthetic transformation is depicted in the workflow diagram below.

o-Anisidine 2-Methoxybenzonitrile

 Step 1:
Sandmeyer Reaction 

4-Bromo-2-methoxybenzonitrile

 Step 2:
Bromination 

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1291993?utm_src=pdf-interest
https://www.benchchem.com/product/b1291993?utm_src=pdf-body
https://www.benchchem.com/product/b1291993?utm_src=pdf-body
https://www.innospk.com/en/?news/grok-exploring-4-bromo-2-methoxybenzonitrile-properties-and-applications
https://www.benchchem.com/product/b1291993?utm_src=pdf-body
https://www.benchchem.com/product/b1291993?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Overall synthetic workflow for 4-Bromo-2-methoxybenzonitrile.

Experimental Protocols
Step 1: Synthesis of 2-Methoxybenzonitrile via
Sandmeyer Reaction
The initial step involves the conversion of the amino group of o-anisidine to a nitrile group

through a Sandmeyer reaction. This classic transformation proceeds via the formation of a

diazonium salt intermediate, which is then displaced by a cyanide anion, typically facilitated by

a copper(I) salt catalyst.[2][3][4][5]

Reaction:

o-Anisidine → 2-Methoxybenzonitrile

Reagents and Materials:
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Reagent/Materi
al

Molecular
Formula

Molar Mass (
g/mol )

Quantity (per
10g of o-
anisidine)

Moles

o-Anisidine C₇H₉NO 123.15 10.0 g 0.0812

Hydrochloric Acid

(conc.)
HCl 36.46 25 mL -

Sodium Nitrite NaNO₂ 69.00 5.88 g 0.0852

Copper(I)

Cyanide
CuCN 89.56 8.19 g 0.0914

Sodium Cyanide NaCN 49.01 4.38 g 0.0894

Toluene C₇H₈ 92.14 As required -

Water H₂O 18.02 As required -

Sodium

Hydroxide

Solution (10%)

NaOH 40.00 As required -

Diethyl Ether (C₂H₅)₂O 74.12 As required -

Anhydrous

Magnesium

Sulfate

MgSO₄ 120.37 As required -

Experimental Procedure:

Diazotization: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel,

and a thermometer, dissolve 10.0 g (0.0812 mol) of o-anisidine in a mixture of 25 mL of

concentrated hydrochloric acid and 25 mL of water. Cool the resulting solution to 0-5 °C in an

ice-salt bath. While maintaining this temperature, add a solution of 5.88 g (0.0852 mol) of

sodium nitrite in 15 mL of water dropwise with vigorous stirring. The addition should be

controlled to keep the temperature below 5 °C. After the addition is complete, stir the mixture

for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
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Preparation of the Cyanide Solution: In a separate flask, prepare a solution of copper(I)

cyanide by dissolving 8.19 g (0.0914 mol) of copper(I) cyanide and 4.38 g (0.0894 mol) of

sodium cyanide in 50 mL of warm water. Cool this solution to room temperature.

Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the

prepared cyanide solution with efficient stirring. A vigorous evolution of nitrogen gas will be

observed. The temperature of the reaction mixture may rise; maintain it between 20-30 °C

with external cooling if necessary. After the gas evolution subsides, heat the mixture to 50-60

°C for 30 minutes to complete the reaction.

Work-up and Purification: Cool the reaction mixture to room temperature and extract the

product with toluene (3 x 50 mL). Combine the organic extracts and wash them with a 10%

sodium hydroxide solution to remove any phenolic byproducts, followed by washing with

water until the washings are neutral. Dry the toluene solution over anhydrous magnesium

sulfate. Remove the toluene by distillation under reduced pressure. The crude 2-

methoxybenzonitrile can be purified by vacuum distillation, collecting the fraction boiling at

120-122.5 °C at 1.2 kPa.[6] The expected yield is in the range of 65-75%.

Physical and Chemical Properties of 2-Methoxybenzonitrile:

Property Value

CAS Number 6609-56-9

Molecular Formula C₈H₇NO

Molecular Weight 133.15 g/mol

Appearance Colorless liquid

Boiling Point 135 °C at 12 mm Hg[6]

Density 1.093 g/mL at 25 °C[6]

Refractive Index n20/D 1.5465[6]

Step 2: Synthesis of 4-Bromo-2-methoxybenzonitrile via
Regioselective Bromination
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The second step is the electrophilic bromination of the activated aromatic ring of 2-

methoxybenzonitrile. The methoxy group is a strong ortho-, para-directing group. Since the

ortho-position is sterically hindered by the adjacent nitrile group, bromination is expected to

occur predominantly at the para-position. The use of N-bromosuccinimide (NBS) in acetonitrile

provides a mild and highly regioselective method for this transformation.[7][8]

Reaction:

2-Methoxybenzonitrile → 4-Bromo-2-methoxybenzonitrile

Reagents and Materials:

Reagent/Materi
al

Molecular
Formula

Molar Mass (
g/mol )

Quantity (per
5g of 2-
methoxybenzo
nitrile)

Moles

2-

Methoxybenzonit

rile

C₈H₇NO 133.15 5.0 g 0.0375

N-

Bromosuccinimid

e (NBS)

C₄H₄BrNO₂ 177.98 7.0 g 0.0393

Acetonitrile CH₃CN 41.05 50 mL -

Dichloromethane CH₂Cl₂ 84.93 As required -

Sodium

Thiosulfate

Solution (10%)

Na₂S₂O₃ 158.11 As required -

Brine NaCl (aq) - As required -

Anhydrous

Sodium Sulfate
Na₂SO₄ 142.04 As required -

Hexane C₆H₁₄ 86.18 As required -
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Experimental Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g

(0.0375 mol) of 2-methoxybenzonitrile in 50 mL of acetonitrile.

Bromination: To the stirred solution, add 7.0 g (0.0393 mol) of N-bromosuccinimide in one

portion. Stir the reaction mixture at room temperature. The progress of the reaction can be

monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3

hours.

Work-up and Purification: Once the reaction is complete, remove the acetonitrile under

reduced pressure. Dissolve the residue in dichloromethane (100 mL) and wash with a 10%

aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by

washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purification: The crude 4-bromo-2-methoxybenzonitrile can be purified by recrystallization

from a mixture of ethyl acetate and hexane or by column chromatography on silica gel to

yield a white to off-white crystalline solid.[1]

Physical and Chemical Properties of 4-Bromo-2-methoxybenzonitrile:

Property Value

CAS Number 330793-38-9

Molecular Formula C₈H₆BrNO

Molecular Weight 212.04 g/mol [9]

Appearance White to off-white crystalline powder[1]

Boiling Point 289.1 ± 20.0 °C at 760 mmHg[1]

Density 1.6 ± 0.1 g/cm³[1]

Flash Point 128.7 ± 21.8 °C[1]

Logical Relationships in the Synthetic Pathway
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The logical progression of the synthesis, highlighting the key transformations and

intermediates, is illustrated in the following diagram.

Step 1: Sandmeyer Reaction

Step 2: Bromination

o-Anisidine

Diazonium Salt
(in situ)

NaNO₂, HCl
0-5 °C

2-Methoxybenzonitrile

CuCN

2-Methoxybenzonitrile

4-Bromo-2-methoxybenzonitrile

NBS, Acetonitrile
Room Temperature
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Caption: Key transformations in the synthesis of 4-Bromo-2-methoxybenzonitrile.

Conclusion
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The described two-step synthesis provides an effective and reliable method for the preparation

of 4-Bromo-2-methoxybenzonitrile from o-anisidine. The Sandmeyer reaction offers a classic

and scalable route to the key intermediate, 2-methoxybenzonitrile. Subsequent regioselective

bromination using N-bromosuccinimide in acetonitrile is a mild and efficient method to introduce

the bromine atom at the desired position, yielding the final product in good purity. This technical

guide provides researchers and drug development professionals with the necessary details to

successfully synthesize this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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